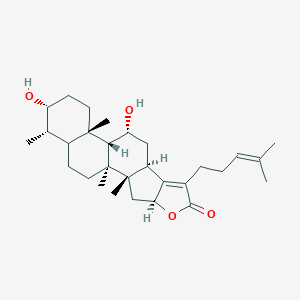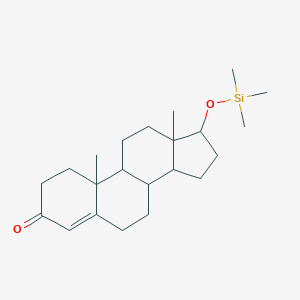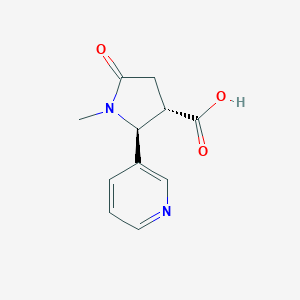
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Vue d'ensemble
Description
The compound "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" is not directly mentioned in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Pyrrolidine derivatives are known for their utility in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of chiral auxiliaries to achieve stereoselectivity. For instance, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has been used as a chiral auxiliary for asymmetric acylation of carboxamide enolates, leading to high stereoselectivity . Similarly, trans-2,5-disubstituted pyrrolidines have been employed for asymmetric alkylation, yielding products with high diastereomeric excess . These methods could potentially be adapted for the synthesis of "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For example, a study on trans- and cis-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones employed single crystal X-ray diffraction, IR-spectroscopy, UV-spectroscopy, mass spectrometry, and NMR to determine the correlation between crystal structure and spectroscopic properties . These techniques could be applied to "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" to gain a comprehensive understanding of its molecular structure.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including transamination. For instance, enaminones derived from 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione can react with difunctional bases to form a mixture of tautomeric Schiff bases and enaminones, which can further undergo transamination . This suggests that "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" might also participate in similar reactions, depending on its functional groups and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely. For example, the structure of 1-carboxymethyl-3-hydroxy-2-methyl-4-pyridinone shows a delocalized zwitterionic structure and features intermolecular hydrogen bonding . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazoles, indicating the versatility of pyridyl-pyrrolidine compounds in forming diverse structures with different properties . These findings could inform the expected properties of "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone," such as its solubility, stability, and potential for forming hydrogen bonds.
Applications De Recherche Scientifique
Structural Diversity in Coordination Polymers
The compound has been noted for its role in the structural diversity of coordination polymers. Specifically, it is involved in forming various complexes with metal salts, leading to compounds with unique 1-D polymeric chain structures and emissions characteristics. These complexes exhibit unique conformations and dihedral angles, contributing to their emissions, which are tentatively assigned as intraligand π → π* transitions (Yeh, Chen, & Wang, 2008).
Synthesis of Tetrahydroisoquinolinones
The compound is instrumental in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This process is marked by diastereoselectivity, yielding only the trans isomer under certain conditions. These synthesized compounds incorporate pharmacologically interesting fragments and can serve as a basis for developing therapeutic agents (Kandinska, Kozekov, & Palamareva, 2006).
Catalytic Activities in Ruthenium Complexes
The compound is also relevant in the field of catalysis, particularly in ruthenium(II) carbonyl chloride complexes. These complexes, featuring the compound as a ligand, exhibit significant catalytic activities. Their efficiency in transfer hydrogenation processes and the influence of the ligand structure on catalytic performance highlight the compound's importance in fine-tuning catalytic properties (Li et al., 2011).
Nonlinear Optical Properties
In the realm of materials science, the compound is part of the synthesis of materials with strong harmonic generation response and potential ferroelectric behavior. These materials, through their structure and unique interactions (like hydrogen bonding and π–π stacking), show promising nonlinear optical properties and SHG (second harmonic generation) activity. This makes the compound relevant in the development of new materials for optical applications (Zhao et al., 2004).
Hydrogen Bonding in Crystal Structures
The compound's role extends to the field of crystallography, where it contributes to understanding hydrogen bonding and molecular arrangement in solid-state structures. This understanding is crucial for developing materials with specific properties, guided by the molecular arrangement and intermolecular interactions within the crystal lattice (Bhogala & Nangia, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLVDCFTICBTB-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
CAS RN |
33224-01-0, 161171-06-8 | |
| Record name | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



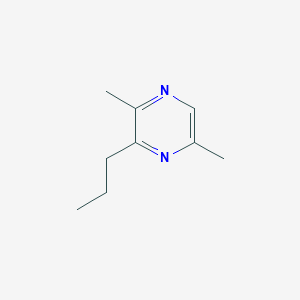
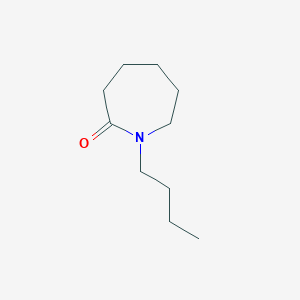

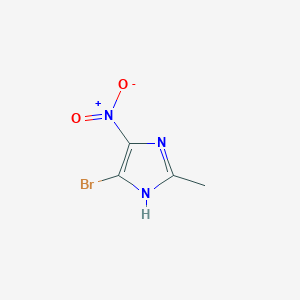

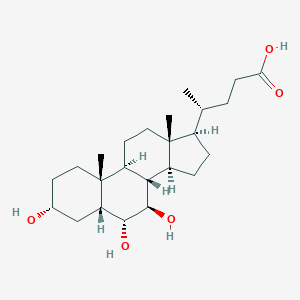


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
